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1,2,3,4-Tetrahydrobenzo[h]quinoline

Catalog No.
S8092020
CAS No.
5223-80-3
M.F
C13H13N
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydrobenzo[h]quinoline

CAS Number

5223-80-3

Product Name

1,2,3,4-Tetrahydrobenzo[h]quinoline

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]quinoline

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6-8,14H,3,5,9H2

InChI Key

FXYNGXZHZGJYPD-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C3C=C2)NC1

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)NC1
  • Colorimetric Indicator for Urea Analysis: THBQ, along with o-phthalaldehyde (OPA), is used in a method developed by Jung et al. for the colorimetric detection of urea. In this method, THBQ reacts with urea in an acidic solution to form a colored complex. The intensity of the color is directly proportional to the urea concentration, allowing for its quantification through spectrophotometry [].

1,2,3,4-Tetrahydrobenzo[h]quinoline is an organic compound characterized by the molecular formula C13H13NC_{13}H_{13}N. It belongs to the class of heterocyclic compounds known as quinolines, which are significant in various chemical and biological contexts. This compound features a fused ring structure that includes a nitrogen atom, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield different tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound is also capable of undergoing substitution reactions where functional groups are replaced. Typical reagents for these reactions include halogens and nucleophiles like amines and alcohols .

The major products formed from these reactions often have significant applications in pharmaceuticals and other industrial sectors.

Research indicates that 1,2,3,4-tetrahydrobenzo[h]quinoline exhibits a range of biological activities. It has been studied for its potential:

  • Anti-inflammatory properties
  • Anti-tumor effects
  • Antiviral activity
  • Antibacterial properties

These activities suggest that the compound may serve as a lead structure for the development of new therapeutic agents targeting various diseases .

Several methods exist for synthesizing 1,2,3,4-tetrahydrobenzo[h]quinoline:

  • Condensation Reactions: A common synthetic route involves the condensation of 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one with aromatic aldehydes in an alkaline medium.
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as recrystallization or chromatography may be used for purification .

These methods highlight the versatility in synthesizing this compound for both research and industrial applications.

The applications of 1,2,3,4-tetrahydrobenzo[h]quinoline are diverse:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting various diseases.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other biologically active compounds.
  • Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials across different industries .

The interactions of 1,2,3,4-tetrahydrobenzo[h]quinoline with biological systems have been a focus of research. The mechanism of action typically involves binding to specific enzymes and receptors, modulating their activity to produce desired biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in drug development .

Several compounds share structural similarities with 1,2,3,4-tetrahydrobenzo[h]quinoline. Notable examples include:

  • 1,2,3,4-Tetrahydrobenzo[g]quinolin-4-one
  • 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
  • 1,2,3,4-Tetrahydrobenzo[h]chinolin-3-ol

Uniqueness

What sets 1,2,3,4-tetrahydrobenzo[h]quinoline apart is its specific structural features and the presence of a hydroxyl group at the 3-position in its derivative forms. This hydroxyl group significantly influences its chemical reactivity and biological activity compared to other similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

183.104799419 g/mol

Monoisotopic Mass

183.104799419 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-14-2024

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